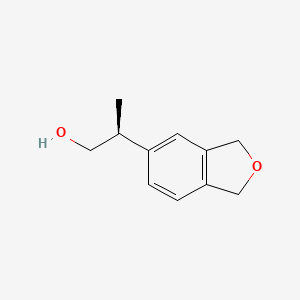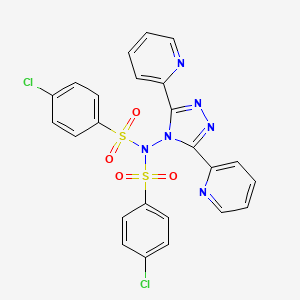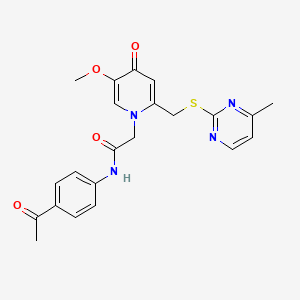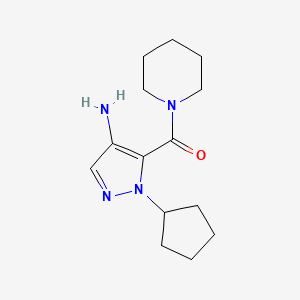![molecular formula C13H14N2O B3015644 [4-(Pyridin-3-ylmethoxy)phenyl]methanamine CAS No. 926255-83-6](/img/structure/B3015644.png)
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Pyridin-3-ylmethoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 294648-05-8 . It has a molecular weight of 184.24 and its IUPAC name is [4- (3-pyridinyl)phenyl]methanamine . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H12N2 . The InChI Code for this compound is 1S/C12H12N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8,13H2 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 184.24 . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Catalytic Applications in Organic Chemistry
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles are significant due to their catalytic applications in various organic reactions, where they demonstrate good activity and selectivity (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving this compound derivatives exhibit noteworthy photocytotoxic properties. These complexes are particularly effective in red light, displaying significant cell death in various cancer cell lines through apoptosis and generation of reactive oxygen species. Additionally, they are used in cellular imaging due to their unique uptake patterns in cells, such as HeLa and HaCaT cells (Basu et al., 2014).
Anticonvulsant Properties
Compounds derived from this compound have been studied for their anticonvulsant properties. Several derivatives were found to be effective in protecting against seizures in various models, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photo-induced Oxidation Studies
The photochemistry of complexes involving this compound derivatives has been extensively studied. These studies are crucial in understanding the photo-induced oxidation processes in various solvents, which is relevant for the development of photoactivated therapeutic agents (Draksharapu et al., 2012).
Antiosteoclast Activity
Some this compound derivatives have shown promising results in the field of bone health. These compounds exhibited moderate to high antiosteoclast and osteoblast activity, suggesting their potential application in treating bone-related diseases (Reddy et al., 2012).
Safety and Hazards
properties
IUPAC Name |
[4-(pyridin-3-ylmethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-11-3-5-13(6-4-11)16-10-12-2-1-7-15-9-12/h1-7,9H,8,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCSSIZCHMUGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)

![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)

![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)
![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)

